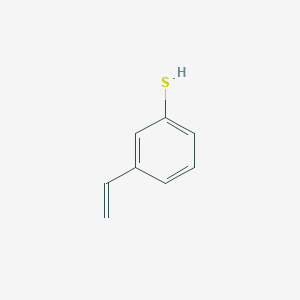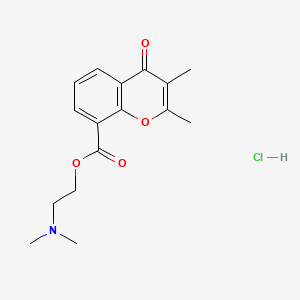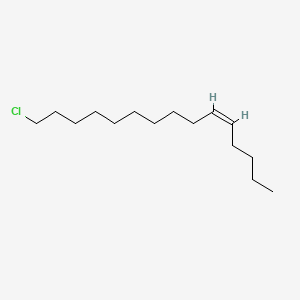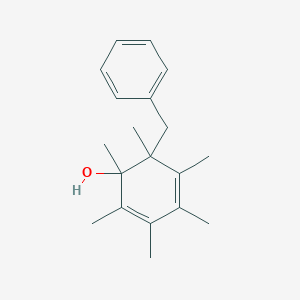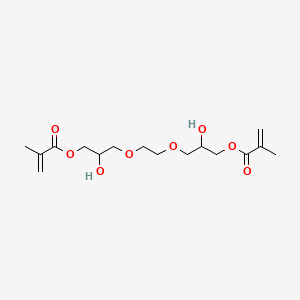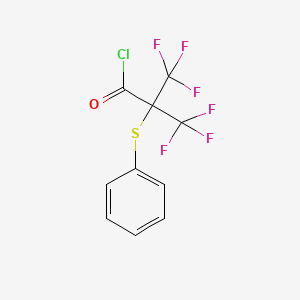
1-Dodecylpyridin-1-ium azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecylpyridin-1-ium azide is a quaternary ammonium compound that features a pyridinium ring substituted with a dodecyl chain and an azide group
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium azide can be synthesized through a multi-step process. One common method involves the reaction of 1-dodecylpyridinium bromide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
[ \text{C}{12}\text{H}{25}\text{C}_5\text{H}4\text{N}^+ \text{Br}^- + \text{NaN}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}_5\text{H}_4\text{N}^+ \text{N}_3^- + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-Dodecylpyridin-1-ium azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
科学的研究の応用
1-Dodecylpyridin-1-ium azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-dodecylpyridin-1-ium azide involves its ability to interact with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity. The azide group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems.
類似化合物との比較
1-Dodecylpyridin-1-ium azide can be compared with other quaternary ammonium compounds and azides:
1-Dodecylpyridinium Chloride: Similar structure but with a chloride ion instead of an azide. Used as a surfactant and antimicrobial agent.
1-Tetradecylpyridinium Bromide: Longer alkyl chain, used in similar applications but with different physicochemical properties.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug, particularly for HIV treatment.
The uniqueness of this compound lies in its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive properties.
特性
CAS番号 |
66757-74-2 |
|---|---|
分子式 |
C17H30N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
1-dodecylpyridin-1-ium;azide |
InChI |
InChI=1S/C17H30N.N3/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3-2/h11,13-14,16-17H,2-10,12,15H2,1H3;/q+1;-1 |
InChIキー |
KJIHMUZUOZYCFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


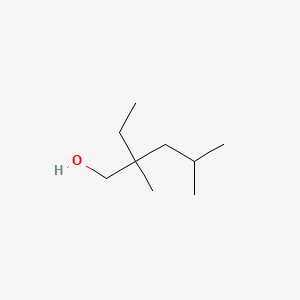
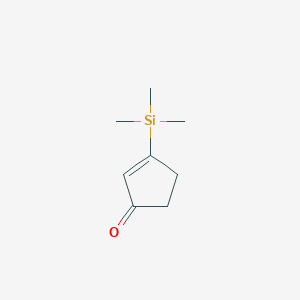
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
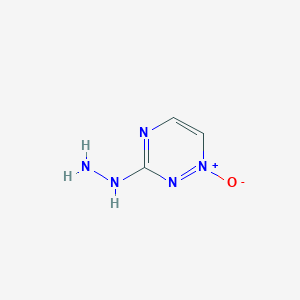

![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
